tert-Butyl 2-bromo-4-fluorobenzyl(propyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-propylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrFNO2/c1-5-8-18(14(19)20-15(2,3)4)10-11-6-7-12(17)9-13(11)16/h6-7,9H,5,8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJKUOIPWMCBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=C(C=C(C=C1)F)Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Nucleophilic Substitution
The tert-butyl carbamate group is typically introduced through nucleophilic substitution reactions between amines and di-tert-butyl dicarbonate (Boc₂O). For example, tert-butyl (4-bromophenyl)carbamate is synthesized by reacting 4-bromoaniline with Boc₂O in toluene at 70°C for 16 hours, achieving a 64% yield . Adapting this method, 2-bromo-4-fluorobenzylamine could undergo Boc protection under similar conditions.
Key considerations:
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Solvent selection : Toluene or tetrahydrofuran (THF) is preferred for their ability to dissolve both amine substrates and Boc₂O .
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Base : Sodium hydride (NaH) or triethylamine (TEA) facilitates deprotonation of the amine, accelerating carbamate formation .
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Temperature : Reactions typically proceed at 50–80°C to ensure complete conversion without side reactions .
A proposed pathway for the target compound:
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Protect 2-bromo-4-fluorobenzylamine with Boc₂O in THF using NaH as a base.
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Alkylate the Boc-protected amine with propyl bromide in the presence of potassium carbonate.
Reductive Amination Followed by Carbamoylation
Reductive amination offers a route to introduce the propyl group. For instance, tert-butyl N-[3-[(3-bromo-4-fluorophenyl)methylamino]propyl]-N-ethylcarbamate is synthesized via reductive amination of 3-bromo-4-fluorobenzaldehyde with N-Boc-propylamine, followed by hydrogenation .
Adapting this method:
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React 2-bromo-4-fluorobenzaldehyde with propylamine to form an imine intermediate.
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Reduce the imine using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.
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Protect the resulting secondary amine with Boc₂O under inert conditions.
Advantages :
Solid-Phase Synthesis Using Functionalized Resins
Solid-phase methodologies enable stepwise construction of complex carbamates. A study on indoline-based carbamates utilized Wang resin-bound intermediates to sequentially introduce Boc groups and aryl bromides . For the target compound:
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Immobilize propylamine onto a trityl chloride resin.
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Perform Boc protection using Boc₂O and 4-dimethylaminopyridine (DMAP).
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Couple with 2-bromo-4-fluorobenzyl bromide via SN2 displacement.
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Cleave the product from the resin using trifluoroacetic acid (TFA).
Reported yields for similar solid-phase syntheses range from 58% to 85% .
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for carbamate formation. A protocol for tert-butyl N-(4-bromophenyl)carbamate achieved an 80% yield in 5 hours using microwave heating at 100°C . Applied to the target molecule:
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Mix 2-bromo-4-fluorobenzylamine, Boc₂O, and TEA in acetonitrile.
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Irradiate at 100°C for 1–2 hours.
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Purify via flash chromatography (hexane:ethyl acetate = 7:3).
Benefits :
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Reduced reaction time (1–2 hours vs. 16 hours conventionally) .
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Improved purity due to minimized side reactions.
Comparative Analysis of Methods
Challenges and Optimization Strategies
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Steric hindrance : The ortho-bromo substituent may slow carbamate formation. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) can mitigate this .
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Fluorine reactivity : Fluorine’s electronegativity necessitates anhydrous conditions to prevent hydrolysis .
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Purification : Silica gel chromatography with hexane:ethyl acetate (7:3) effectively separates the product from unreacted Boc₂O .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-bromo-4-fluorobenzyl(propyl)carbamate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Scientific Research Applications
tert-Butyl 2-bromo-4-fluorobenzyl(propyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification. Its carbamate group is known to interact with certain enzymes, making it a valuable tool in biochemical research.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the development of new drugs. The compound’s ability to undergo various chemical reactions makes it a versatile building block for drug discovery.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-4-fluorobenzyl(propyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme function and regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Comparative analysis focuses on analogs with variations in substituents, halogen positions, and alkyl chains. Below is a detailed comparison based on hypothetical and literature-supported analogs (Table 1).
Table 1: Comparison of this compound with Analogs
Detailed Analysis
a. Halogen Substituent Effects
- Bromine vs. However, chlorine analogs (e.g., hypothetical tert-butyl 2-chloro-4-fluorobenzyl derivatives) may exhibit faster reaction kinetics in polar solvents due to smaller atomic size and lower steric hindrance .
- Fluorine Position : The 4-fluoro substituent increases electron-withdrawing effects, activating the aromatic ring for electrophilic attacks. Substitution at the 3-position (hypothetical analogs) would alter regioselectivity in subsequent reactions.
b. Alkyl Chain and Carbamate Group Variations
- Propyl vs.
- tert-Butyl vs. Benzyl Carbamates: The tert-butyl group improves hydrolytic stability under acidic conditions, whereas benzyl carbamates (e.g., hypothetical benzyl derivatives) are more prone to cleavage via hydrogenolysis .
Research Findings and Limitations
- Synthetic Utility : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine enhances metabolic stability in drug candidates.
- Gaps in Literature : Direct comparative studies on the biological activity or synthetic applications of this compound are scarce. Most insights are extrapolated from structural analogs or computational models.
Biological Activity
Chemical Structure and Properties
tert-Butyl 2-bromo-4-fluorobenzyl(propyl)carbamate is an organic compound classified as a carbamate, characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a propyl group attached to a benzyl carbamate structure. Its molecular formula is with a molecular weight of 346.24 g/mol. The unique combination of functional groups in this compound contributes to its distinct chemical properties and potential biological activities.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins, particularly through its carbamate group, which can form covalent bonds with nucleophilic sites on these biological targets. This interaction can lead to inhibition or modification of enzyme activity, making the compound valuable in biochemical research.
The mechanism of action involves:
- Covalent Bond Formation : The carbamate group interacts with nucleophilic sites on enzymes, resulting in inhibition or alteration of their activity.
- Modulation of Enzyme Activity : This interaction significantly affects various biochemical pathways and cellular processes, highlighting its importance in studies related to enzyme function and regulation.
Applications in Research
The compound has several applications across various scientific fields:
- Biochemistry : Used in studies related to enzyme inhibition and protein modification.
- Drug Discovery : Serves as a precursor for the development of new pharmaceuticals due to its ability to undergo various chemical reactions.
- Chemical Synthesis : Acts as an intermediate in the synthesis of more complex organic molecules.
Table 1: Biological Activity Summary
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Interacts with specific enzymes through covalent bonding |
| Protein Modification | Alters protein function via interaction with nucleophilic sites |
| Drug Development | Serves as a precursor for synthesizing new pharmaceutical agents |
| Industrial Applications | Utilized in producing specialty chemicals and materials |
Table 2: Comparative Analysis of Related Compounds
| Compound Name | IC50 (nM) | Biological Effect |
|---|---|---|
| This compound | TBD | Enzyme inhibition |
| tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate | TBD | Enzyme inhibition |
| Other Carbamates | Varies | Varies based on structure |
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects of this compound on specific enzymes, researchers found that the compound effectively inhibited enzyme activity through covalent modification. The study highlighted the compound's potential for use in therapeutic applications targeting enzyme-related diseases.
Case Study 2: Drug Development
Research into the pharmaceutical applications of this compound showed promising results as a building block for new drug candidates. Its ability to modulate enzyme activity opens avenues for developing treatments for conditions involving dysregulated enzyme functions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-Butyl 2-bromo-4-fluorobenzyl(propyl)carbamate, and how are intermediates characterized?
- Methodology :
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Step 1 : React tert-butyl carbamate with 2-bromo-4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., THF or DMF) at 50–60°C for 12–24 hours .
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Step 2 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure using H/C NMR and LC-MS.
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Critical Note : Monitor reaction progress via TLC to avoid over-alkylation byproducts.
- Characterization Table :
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| H NMR | δ 7.45 (d, J=8.5 Hz, Ar-H), δ 4.35 (s, -CH₂-), δ 1.40 (s, t-Bu) | Confirm benzyl and tert-butyl groups |
| LC-MS | [M+H]⁺ m/z calculated: 358.1; observed: 358.0 | Verify molecular weight |
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation/contact. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the carbamate group .
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis or photodegradation .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
- Primary Methods :
- HPLC with UV detection (λ=254 nm) to quantify purity (>95% acceptable for most studies) .
- FT-IR to confirm carbamate C=O stretch (~1700 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Key Variables :
- Solvent Choice : Replace THF with DMF to enhance solubility of brominated intermediates, reducing reaction time by 30% .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .
- Yield Comparison Table :
| Condition | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Standard | THF | None | 65 |
| Optimized | DMF | TBAB | 82 |
Q. What strategies address contradictory data in biological activity assays involving this compound?
- Case Study : Discrepancies in enzyme inhibition assays may arise from:
- Solvent Effects : DMSO >5% can denature proteins; use lower concentrations or alternative solvents (e.g., ethanol) .
- Batch Variability : Re-characterize compound purity before assays; impurities (e.g., de-brominated byproducts) may confound results .
- Resolution : Validate activity across ≥3 independent batches and include positive/negative controls .
Q. How does the electronic nature of the 2-bromo-4-fluorobenzyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The ortho-bromo group directs electrophilic substitution, while the para-fluoro group enhances electron-withdrawing effects, stabilizing transition states in Suzuki-Miyaura couplings .
- Experimental Design : Test Pd(PPh₃)₄ vs. XPhos precatalysts in coupling with aryl boronic acids; track regioselectivity via F NMR .
Q. What computational tools predict the compound’s metabolic stability for drug development?
- In Silico Workflow :
Use SwissADME to estimate permeability (LogP ≈ 3.2) and cytochrome P450 interactions .
Perform molecular docking (AutoDock Vina) to assess binding to target proteins (e.g., kinases) vs. off-targets .
Validate predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .
Data Contradiction Analysis
Q. Why do different studies report varying stability of tert-butyl carbamates under acidic conditions?
- Root Cause : Stability depends on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
